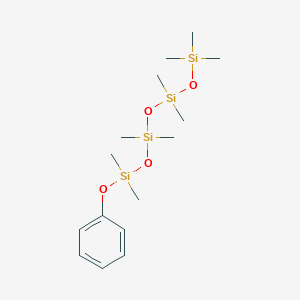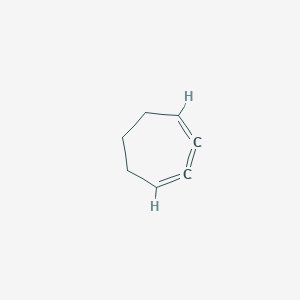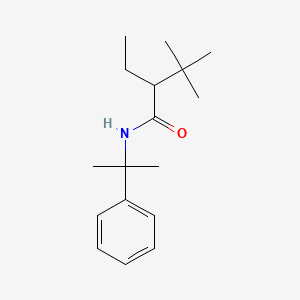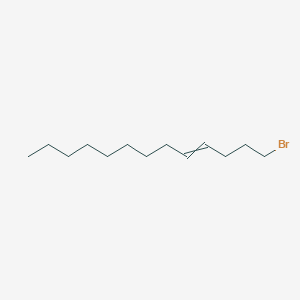
2-(2-Iodoethyl)naphthalene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Iodoethyl)naphthalene is an organic compound with the molecular formula C12H11I It is a derivative of naphthalene, where an iodoethyl group is attached to the second position of the naphthalene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Iodoethyl)naphthalene typically involves the iodination of 2-ethyl naphthalene. One common method is the reaction of 2-ethyl naphthalene with iodine and a suitable oxidizing agent, such as nitric acid, under controlled conditions to introduce the iodine atom at the ethyl group. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at room temperature.
Industrial Production Methods: Industrial production of this compound may involve more scalable methods such as continuous flow iodination processes. These methods ensure consistent product quality and higher yields. The use of automated reactors and precise control of reaction parameters are key aspects of industrial synthesis.
Analyse Chemischer Reaktionen
Types of Reactions: 2-(2-Iodoethyl)naphthalene undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted by other nucleophiles, such as hydroxide, amine, or thiol groups, under appropriate conditions.
Oxidation Reactions: The ethyl group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can be reduced to form 2-ethyl naphthalene using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium hydroxide, ammonia, or thiols in polar solvents such as ethanol or water.
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products:
Substitution: 2-(2-Hydroxyethyl)naphthalene, 2-(2-Aminoethyl)naphthalene.
Oxidation: 2-(2-Iodoacetyl)naphthalene, 2-(2-Iodoacetic acid)naphthalene.
Reduction: 2-Ethyl naphthalene.
Wissenschaftliche Forschungsanwendungen
2-(2-Iodoethyl)naphthalene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a precursor for various functionalized naphthalene derivatives.
Biology: Investigated for its potential as a radiolabeled compound in biological imaging and tracing studies.
Medicine: Explored for its potential use in the development of novel pharmaceuticals, particularly in the design of iodine-containing drugs.
Industry: Utilized in the production of specialty chemicals and materials, including dyes and polymers.
Wirkmechanismus
The mechanism of action of 2-(2-Iodoethyl)naphthalene in chemical reactions involves the activation of the iodine atom, which acts as a leaving group in substitution reactions. The ethyl group can undergo various transformations, depending on the reagents and conditions used. In biological systems, the iodine atom can facilitate the compound’s incorporation into biomolecules, enabling its use in imaging and diagnostic applications.
Vergleich Mit ähnlichen Verbindungen
2-Iodonaphthalene: Lacks the ethyl group, making it less versatile in certain synthetic applications.
2-(2-Bromoethyl)naphthalene: Similar structure but with a bromine atom instead of iodine, leading to different reactivity and applications.
2-(2-Chloroethyl)naphthalene: Contains a chlorine atom, which is less reactive than iodine, affecting its use in substitution reactions.
Uniqueness: 2-(2-Iodoethyl)naphthalene is unique due to the presence of the iodine atom, which is a good leaving group, enhancing its reactivity in substitution reactions. This makes it a valuable intermediate in organic synthesis and a useful compound in various scientific research applications.
Eigenschaften
CAS-Nummer |
75325-83-6 |
|---|---|
Molekularformel |
C12H11I |
Molekulargewicht |
282.12 g/mol |
IUPAC-Name |
2-(2-iodoethyl)naphthalene |
InChI |
InChI=1S/C12H11I/c13-8-7-10-5-6-11-3-1-2-4-12(11)9-10/h1-6,9H,7-8H2 |
InChI-Schlüssel |
CZLVVNAEIJTRNL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C=C(C=CC2=C1)CCI |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![3-Buten-2-one, 4-[4-methoxy-3-(phenylmethoxy)phenyl]-](/img/structure/B14444166.png)
![{[(N-Heptanoyl-5-oxidanidyl-5-oxidanylidene-D-norvalyl)oxy]methyl}benzene](/img/structure/B14444171.png)







